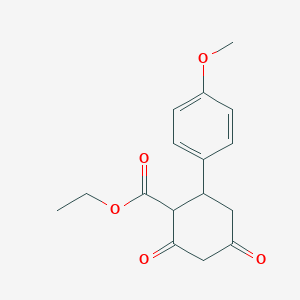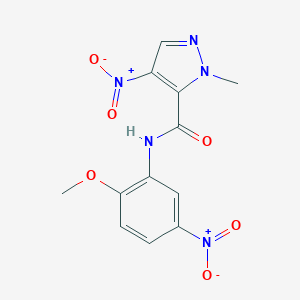
N-(2-methoxy-5-nitrophenyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxy-5-nitrophenyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide is a complex organic compound with the molecular formula C12H11N5O6 and a molecular weight of 321.24564 g/mol This compound is characterized by its unique structure, which includes a pyrazole ring substituted with nitro and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxy-5-nitrophenyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide typically involves multiple steps. One common method includes the nitration of 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid using a mixture of concentrated nitric and sulfuric acids . The reaction is carried out at elevated temperatures (around 100°C) for an extended period (approximately 16 hours) to ensure complete nitration.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxy-5-nitrophenyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as NaBH4 or LiAlH4.
Substitution: Nucleophiles like halides or amines under basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
N-(2-methoxy-5-nitrophenyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of N-(2-methoxy-5-nitrophenyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its nitro and methoxy functional groups. These interactions can lead to various biological effects, including inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylate
- 1-methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid
Uniqueness
N-(2-methoxy-5-nitrophenyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide is unique due to the presence of both nitro and methoxy groups on the phenyl ring, which can significantly influence its reactivity and biological activity. This combination of functional groups is not commonly found in similar pyrazole derivatives, making it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C12H11N5O6 |
|---|---|
Molecular Weight |
321.25g/mol |
IUPAC Name |
N-(2-methoxy-5-nitrophenyl)-2-methyl-4-nitropyrazole-3-carboxamide |
InChI |
InChI=1S/C12H11N5O6/c1-15-11(9(6-13-15)17(21)22)12(18)14-8-5-7(16(19)20)3-4-10(8)23-2/h3-6H,1-2H3,(H,14,18) |
InChI Key |
KNEPPUJNMDUVJW-UHFFFAOYSA-N |
SMILES |
CN1C(=C(C=N1)[N+](=O)[O-])C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])OC |
Canonical SMILES |
CN1C(=C(C=N1)[N+](=O)[O-])C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl {(4E)-4-[(5Z)-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl}acetate](/img/structure/B412905.png)
![3-[2-(2-Ethoxy-1-propenyl)naphtho[1,2-d][1,3]thiazol-1-ium-1-yl]-1-propanesulfonate](/img/structure/B412906.png)
![2-(3-chlorophenyl)-4-({[4'-({[1-(3-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)[1,1'-biphenyl]-4-yl]amino}methylene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B412908.png)
![N~2~,N~2~'-dinaphthalen-1-yl[1,1'-biphenyl]-2,2'-dicarboxamide](/img/structure/B412909.png)
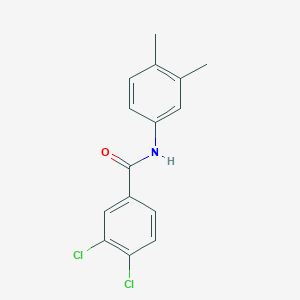
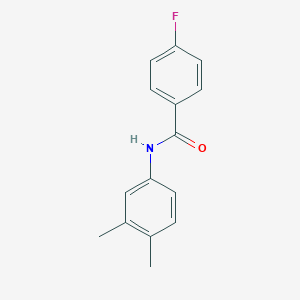
![Ethyl 1-{[(benzoylamino)carbothioyl]amino}-3-ethyl-3-methyl-3,4-dihydro-2-naphthalenecarboxylate](/img/structure/B412916.png)
![2-(5-Bromo-2-hydroxyphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B412918.png)
![2-(benzylsulfanyl)-3-methyl-5,6-dihydrospiro(benzo[h]quinazoline-5,1'-cyclopentane)-4(3H)-one](/img/structure/B412919.png)
![3-methyl-2-phenylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one](/img/structure/B412921.png)
![3-[(4-butoxybenzyl)thio]-5-methyl-4H-1,2,4-triazole](/img/structure/B412923.png)
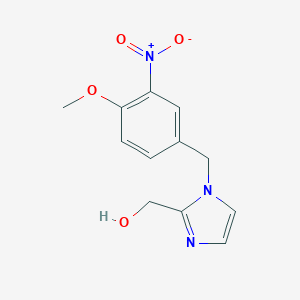
![1-[(5-Chloro-2-methoxyphenyl)methyl]piperidine](/img/structure/B412925.png)
